1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione

Description

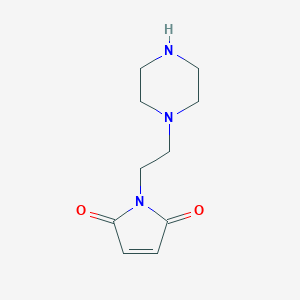

Structure

3D Structure

Properties

IUPAC Name |

1-(2-piperazin-1-ylethyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c14-9-1-2-10(15)13(9)8-7-12-5-3-11-4-6-12/h1-2,11H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMIKPTTYNVZBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407898 | |

| Record name | 1-(2-piperazin-1-ylethyl)pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190714-38-6 | |

| Record name | 1-(2-piperazin-1-ylethyl)pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 2 Piperazin 1 Ylethyl Pyrrole 2,5 Dione

Established Synthetic Routes for Pyrrole-2,5-dione Core Synthesis

The pyrrole-2,5-dione, or maleimide (B117702), scaffold is a crucial component of the target molecule. Its synthesis is well-established and typically begins with readily available anhydride (B1165640) precursors.

Condensation and Cyclization Reactions Utilizing Maleic Anhydride Precursors

The most common and direct method for synthesizing N-substituted maleimides involves a two-step reaction starting from maleic anhydride. tandfonline.comtandfonline.comorgsyn.org This process begins with the acylation of a primary amine by maleic anhydride, which opens the anhydride ring to form an intermediate N-substituted maleamic acid. tandfonline.comgoogle.com Subsequent dehydration of this intermediate, often facilitated by a dehydrating agent such as acetic anhydride with a catalyst like sodium acetate, induces cyclization to yield the final N-substituted pyrrole-2,5-dione. tandfonline.comtandfonline.comorgsyn.org

| Precursor | Reagents | Intermediate | Conditions | Product | Ref. |

| Maleic Anhydride | Primary Amine (R-NH₂) | N-Alkyl Maleamic Acid | Room Temperature | N-Substituted Maleamic Acid | google.com |

| N-Alkyl Maleamic Acid | Acetic Anhydride, Sodium Acetate | - | 60-70°C | N-Alkyl Pyrrole-2,5-dione | tandfonline.comtandfonline.com |

| N-Alkyl Maleamic Acid | p-Toluenesulfonic Acid, Toluene | - | Heating Reflux | N-Alkyl Pyrrole-2,5-dione | google.com |

Modified Approaches for Pyrrolidine-2,5-dione Formation

Pyrrolidine-2,5-diones, also known as succinimides, are the saturated analogues of pyrrole-2,5-diones. While the core of the target compound is the unsaturated maleimide, the synthesis of the saturated succinimide (B58015) ring is relevant for creating analogues. These compounds are important heterocyclic structures in medicinal chemistry. researchgate.net

One synthetic strategy to form a substituted pyrrolidine-2,5-dione involves the Michael addition of a ketone to an N-substituted maleimide. researchgate.net This reaction proceeds in the presence of an organocatalyst system, such as OtBU-l-threonine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), at room temperature. researchgate.net Another approach starts with the reaction between maleic anhydride and an aromatic amine to form a (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which is then treated with thionyl chloride (SOCl₂) under reflux to yield a 3-chloro-N-aryl pyrrolidine-2,5-dione. researchgate.net

Strategies for Incorporating the Piperazine-1-ylethyl Moiety

The introduction of the specific piperazine-1-ylethyl side chain is a critical step in the synthesis of the target compound. This can be achieved either by attaching the side chain to a pre-formed maleimide ring or by using a piperazine (B1678402) derivative as the starting amine in the initial condensation reaction.

N-Alkylation and Amidation Reactions on the Pyrrole-2,5-dione Nitrogen

N-alkylation provides a direct method to attach the side chain to the nitrogen of a pyrrole (B145914) or its dione (B5365651) derivative. organic-chemistry.orgrsc.org In this approach, a pre-synthesized pyrrole-2,5-dione (maleimide) can be reacted with an alkylating agent containing the piperazine-1-ylethyl group. For instance, the potassium salt of a pyrrole can be N-alkylated in high yield using an appropriate alkyl halide in a solvent like dimethyl sulphoxide. rsc.org A similar strategy has been described for the N-alkylation of a related compound, 1H-pyrrole-2-carbaldehyde, which was first reacted with NaH and then with 1-chloro-2-bromoethane to introduce a bromoethyl side chain, which could then be substituted with piperidine. atlantis-press.com This demonstrates a viable pathway for introducing the piperazine-1-ylethyl moiety onto a pre-existing pyrrole-based ring system.

Utilization of Pre-functionalized Piperazine Derivatives

A more direct and common strategy involves using a pre-functionalized piperazine derivative, specifically 1-(2-aminoethyl)piperazine (B7761512), as the primary amine in the initial reaction with maleic anhydride. cibtech.org This amine contains the complete piperazine-1-ylethyl moiety. The reaction proceeds via the standard two-step sequence: first, the condensation of 1-(2-aminoethyl)piperazine with maleic anhydride to form the corresponding N-(2-(piperazin-1-yl)ethyl)maleamic acid intermediate. Second, this intermediate undergoes cyclodehydration, typically by heating in the presence of acetic anhydride and a catalyst, to yield the final product, 1-(2-piperazin-1-ylethyl)pyrrole-2,5-dione. This approach is efficient as it builds the desired molecule by joining the two key fragments in a logical sequence.

| Amine Precursor | Anhydride | Reaction | Product | Ref. |

| 1-(2-aminoethyl)piperazine | Maleic Anhydride | Condensation followed by cyclodehydration | This compound | cibtech.org |

Synthesis of Novel Derivatives and Analogues of this compound

The core structure of this compound serves as a versatile scaffold for the synthesis of novel derivatives and analogues, primarily through modifications of the piperazine ring. The secondary amine within the piperazine moiety provides a reactive site for further functionalization.

Design and Synthesis of Piperazine-2,5-dione Analogues Bearing Indole (B1671886) Substituents

The synthesis of piperazine-2,5-dione derivatives incorporating indole moieties has been a significant area of research, aiming to combine the structural features of both pharmacophores. nih.gov The general synthetic approach involves the reaction of a piperazine-2,5-dione core with an appropriate indole-containing electrophile.

A series of novel piperazine-2,5-dione derivatives bearing indole analogs have been designed and synthesized. nih.gov The characterization of these compounds confirmed the successful incorporation of the indole nucleus. The synthetic strategies often leverage the nucleophilic nature of the piperazine nitrogen to react with haloalkyl or other activated indole derivatives. The indole ring itself is a key structural motif in many natural and synthetic bioactive compounds, known to participate in various biological interactions. rsc.org The fusion of this moiety with the piperazine-2,5-dione scaffold is intended to generate hybrid molecules with unique properties. nih.gov

Preparation of Water-Soluble Hydrochlorides and other Salts

To enhance the aqueous solubility of piperazine-containing compounds, which is often a prerequisite for biological testing and pharmaceutical applications, they are frequently converted into their salt forms. nih.gov The most common approach is the preparation of hydrochloride salts.

The general procedure involves dissolving the free base of the piperazine derivative in a suitable organic solvent, such as methanol (B129727) or dichloromethane. nih.govgoogleapis.com Subsequently, a solution of hydrochloric acid (often in an organic solvent like methanol or diethyl ether) is added to the mixture. googleapis.comgoogle.com This leads to the precipitation of the hydrochloride salt, which can then be isolated by filtration and dried. google.comgoogle.com The stoichiometry of the acid added can be controlled to produce mono- or dihydrochloride (B599025) salts, which can influence the final properties of the compound. nih.gov Solid-state analytical techniques are then used to confirm the position of protonation on the piperazine ring nitrogen atoms. nih.gov

Introduction of Substituents at Pyrrole-2,5-dione Ring Positions (e.g., 3-methyl, 3-isopropyl, 3-benzhydryl)

Modification of the pyrrole-2,5-dione (maleimide) ring allows for the fine-tuning of the compound's steric and electronic properties. The introduction of substituents at the 3- and/or 4-positions of the pyrrole-2,5-dione ring is a key strategy in medicinal chemistry. nih.gov

One common synthetic route to achieve this is through the reaction of the primary amine of a precursor molecule with a substituted maleic anhydride. For instance, reacting 1-(2-aminoethyl)piperazine with 2-methylmaleic anhydride or 2,3-dimethylmaleic anhydride would yield the corresponding 3-methyl- or 3,4-dimethyl-1-(2-piperazin-1-ylethyl)pyrrole-2,5-dione derivatives. mdpi.com More complex substituents can be introduced using similar strategies with appropriately functionalized anhydrides. Another powerful method for creating substituted pyrroles is the Van Leusen [3+2] cycloaddition reaction, which utilizes tosylmethyl isocyanides (TosMICs) and electron-deficient alkenes to construct the pyrrole ring with various substitution patterns. nih.gov These synthetic approaches provide access to a library of compounds with diverse substituents on the pyrrole-2,5-dione core. cibtech.org

Exploration of N-Mannich Base Derivatives

The Mannich reaction is a valuable tool for the derivatization of piperazine-containing compounds. N-Mannich bases are synthesized through the aminoalkylation of a substrate containing an active hydrogen atom with formaldehyde (B43269) and a secondary amine, such as a piperazine derivative. nih.govnih.gov These derivatives have garnered significant interest due to their diverse pharmacological activities. jgtps.com

The synthesis of N-Mannich bases of this compound would typically involve the reaction of the secondary amine on the piperazine ring with formaldehyde and a suitable CH-acidic compound, an amine, or other nucleophiles. The reaction is generally carried out in an alcoholic solvent and may be left at room temperature or heated to facilitate the reaction. nih.gov This reaction allows for the introduction of a wide array of functional groups, significantly expanding the chemical space and potential applications of the parent compound. nih.govjgtps.com

Advanced Spectroscopic and Chromatographic Characterization Techniques

The structural confirmation of this compound and its derivatives relies heavily on modern analytical methods. High-resolution NMR and mass spectrometry are fundamental tools for unambiguous structure elucidation.

High-Resolution Nuclear Magnetic Resonance (1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. 1H and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov

For this compound and its derivatives, specific signals are expected. The protons on the pyrrole-2,5-dione ring typically appear as a singlet in the aromatic region of the 1H NMR spectrum. The methylene (B1212753) protons of the ethyl linker and the piperazine ring exhibit characteristic multiplets, with their chemical shifts and coupling patterns providing conformational information. nih.gov 13C NMR spectra show distinct signals for the carbonyl carbons of the dione, the olefinic carbons of the pyrrole ring, and the aliphatic carbons of the ethyl and piperazine moieties. researchgate.net Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often employed for the complete and unambiguous assignment of all proton and carbon signals. nih.gov

Table 1: Representative NMR Data for Piperazine and Pyrrole-2,5-dione Moieties

| Moiety | Nucleus | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Pyrrole-2,5-dione | ¹H | ~7.0 | Singlet (s) |

| Pyrrole-2,5-dione | ¹³C (C=O) | ~170 | - |

| Pyrrole-2,5-dione | ¹³C (C=C) | ~134 | - |

| Piperazine Ring | ¹H (CH₂) | 2.5 - 3.8 | Multiplet (m) |

| Piperazine Ring | ¹³C (CH₂) | 45 - 55 | - |

| Ethyl Linker | ¹H (NCH₂) | 2.6 - 3.9 | Triplet (t) / Multiplet (m) |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific substitution patterns.

Mass Spectrometry (ESI-MS, LC-MS)

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) and liquid chromatography-mass spectrometry (LC-MS) are particularly useful for the analysis of moderately polar, non-volatile compounds like the title molecule and its derivatives. nih.gov

In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺, which allows for the direct determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn allows for the determination of the molecular formula. LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for analyzing the purity of synthetic products and for identifying metabolites in biological studies. The fragmentation pattern observed in MS/MS experiments can provide valuable structural information, helping to confirm the connectivity of the different parts of the molecule. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected Ion | m/z |

|---|---|---|---|

| ESI-MS | Positive | [M+H]⁺ | 224.1399 |

Note: The exact m/z value is calculated based on the monoisotopic masses of the most abundant isotopes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for the structural elucidation of this compound. The IR spectrum provides valuable information about the functional groups present in the molecule by measuring the absorption of infrared radiation at various frequencies. The key functional groups within this compound are the imide group of the pyrrole-2,5-dione ring, the secondary amine of the piperazine ring, and the aliphatic carbon-hydrogen bonds of the ethyl linker and the piperazine ring.

The pyrrole-2,5-dione (maleimide) moiety gives rise to characteristic and strong absorption bands for the carbonyl (C=O) stretching vibrations. Due to the cyclic imide structure, these are typically observed as two distinct bands resulting from symmetric and asymmetric stretching. The piperazine ring introduces absorptions related to C-N and N-H stretching and bending vibrations. The ethyl chain connecting the two ring systems contributes characteristic aliphatic C-H stretching and bending frequencies.

Analysis of the IR spectrum allows for the confirmation of the compound's core structure. The presence and position of these characteristic absorption bands are fundamental for verifying the identity and integrity of the synthesized molecule.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| C=O (Imide) | Asymmetric Stretch | 1770 - 1790 | Strong intensity, characteristic of the imide carbonyl group. |

| C=O (Imide) | Symmetric Stretch | 1700 - 1720 | Strong intensity, also characteristic of the imide group. |

| N-H (Piperazine) | Stretch | 3300 - 3500 | Medium to weak, broad band, indicates secondary amine. |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium to strong, from ethyl and piperazine ring CH₂ groups. |

| C-N (Piperazine/Imide) | Stretch | 1150 - 1350 | Medium intensity, associated with the amine and imide structures. |

| N-H (Piperazine) | Bend | 1580 - 1650 | Medium intensity, in-plane bending. |

Chromatographic Purity Analysis (UPLC, HPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable techniques for assessing the purity of this compound. These methods separate the target compound from impurities, such as starting materials, by-products, or degradation products, providing quantitative data on its purity level.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of this and related compounds. sielc.com In this technique, a non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. For a compound like this compound, which contains both polar (amine, imide) and non-polar (aliphatic) regions, this technique is highly effective.

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com The composition can be run in an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation. Detection is typically performed using a UV detector, as the pyrrole-2,5-dione ring contains a chromophore that absorbs UV light. A photodiode array (DAD) detector may also be used to obtain spectral information, aiding in peak identification and purity assessment. nih.gov UPLC, which uses smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com

The validation of such chromatographic methods typically includes assessments of linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ) to ensure reliable and reproducible results. mdpi.com

Table 2: Typical HPLC/UPLC Conditions for Purity Analysis

| Parameter | Typical Conditions |

|---|---|

| Instrumentation | HPLC or UPLC System |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm for HPLC) |

| Mobile Phase | A: Water with 0.1% Formic Acid or Phosphoric AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.8 - 1.2 mL/min (HPLC); 0.3 - 0.6 mL/min (UPLC) |

| Column Temperature | 25 - 40 °C nih.gov |

| Detector | UV or Photodiode Array (DAD) at a specific wavelength (e.g., 220 nm) |

| Injection Volume | 5 - 20 µL |

Preclinical Biological Activity Profiling of 1 2 Piperazin 1 Ylethyl Pyrrole 2,5 Dione Derivatives

Central Nervous System (CNS) Modulatory Activities in Animal Models

Derivatives of pyrrolidine-2,5-dione, which incorporates the core structure of 1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione, have been extensively studied for their effects on the central nervous system. These investigations have revealed significant potential in modulating neurological pathways related to seizures, anxiety, depression, and pain.

Anticonvulsant Efficacy in Seizure Models (e.g., Maximal Electroshock, Pentylenetetrazole, 6 Hz Psychomotor Seizure)

A range of pyrrolidine-2,5-dione derivatives have demonstrated broad-spectrum anticonvulsant properties in established animal seizure models. These models are crucial for identifying compounds with the potential to manage different types of seizures.

In one study, a series of 1-[(4-arylpiperazin-1-yl)-propyl]-3-methyl-3-phenyl- and 3-ethyl-3-methylpyrrolidine-2,5-dione derivatives were evaluated. if-pan.krakow.pl Several of these compounds showed activity in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and the psychomotor 6 Hz seizure tests in mice. if-pan.krakow.pl The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures. The 6 Hz test is used to identify compounds effective against drug-resistant partial seizures. nih.gov Notably, the compound 1-{3-[4-(3-chlorophenyl)-piperazin-1-yl]-propyl}-3-methyl-3-phenyl-pyrrolidine-2,5-dione was identified as the most active in this series. if-pan.krakow.pl

Another investigation into hybrid pyrrolidine-2,5-dione derivatives also identified compounds with broad-spectrum activity in the MES and 6 Hz seizure models. mdpi.com Similarly, studies on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides revealed potent protection in MES, scPTZ, and 6 Hz seizure models. nih.gov Compound 14 from this series showed robust anticonvulsant activity and was also effective in a more intense 44 mA version of the 6 Hz model, which indicates potential efficacy against drug-resistant epilepsy. nih.gov

N-Mannich bases derived from pyrrolidine-2,5-dione have also been evaluated. researchgate.net The most promising compounds in these series were effective in MES and/or scPTZ seizure tests. researchgate.net For example, N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dione demonstrated notable efficacy in both the MES and scPTZ models. researchgate.net

| Compound Series | Most Active Compound Example | Seizure Model | Efficacy (ED₅₀ mg/kg) | Reference |

|---|---|---|---|---|

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides | Compound 14 | MES | 49.6 | nih.gov |

| scPTZ | 67.4 | nih.gov | ||

| 6 Hz (32 mA) | 31.3 | nih.gov | ||

| 6 Hz (44 mA) | 63.2 | nih.gov | ||

| N-Mannich Bases | N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-pyrrolidine-2,5-dione | MES | 37.79 | researchgate.net |

| scPTZ | 128.82 | researchgate.net |

Anxiolytic Effects in Behavioral Assays (e.g., Light/Dark Box, Elevated Plus-Maze)

The anxiolytic potential of piperazine (B1678402) derivatives has been explored using behavioral assays that measure anxiety-like behavior in rodents. The elevated plus-maze (EPM) and light/dark box tests are standard models where anxiolytic compounds typically increase the time spent in the open or illuminated areas, respectively.

Research on new arylpiperazine derivatives confirmed their anxiolytic effects in the EPM test. nih.gov Another study focused on 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), which demonstrated anxiolytic-like activity in both the elevated plus-maze and light-dark box tests. nih.gov In these tests, LQFM032 increased the number of entries and the time spent in the open arms of the maze and increased transitions and time spent in the light area of the box. nih.gov These findings suggest that the piperazine moiety is a key contributor to the anxiolytic profile of these compounds.

Antidepressant Potential in Forced Swim Test

The forced swim test (FST) is a widely used preclinical screening tool for assessing antidepressant-like activity. researchgate.netmdpi.com In this test, a reduction in the duration of immobility is interpreted as a potential antidepressant effect. researchgate.netnih.gov

A study investigating a new piperazine derivative of xanthone, 3-chloro-5-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-9H-xanthen-9-one dihydrochloride (B599025) (HBK-6), demonstrated potent antidepressant-like activity in the FST in mice. nih.gov The compound was found to reduce the immobility time of the animals, and its effect appeared to be mediated through the serotonergic system. nih.gov

Antinociceptive and Analgesic Properties in Induced Pain Models (e.g., Formalin, Capsaicin, Oxaliplatin)

Several pyrrolidine-2,5-dione derivatives have shown significant efficacy in various animal models of pain, including inflammatory, neurogenic, and neuropathic pain. Antiseizure drugs are often repurposed for pain management, and these derivatives show promise in this area. nih.gov

One study evaluated four pyrrolidine-2,5-dione derivatives and found that three of them demonstrated a significant antinociceptive effect in the formalin-induced model of tonic pain. nih.govnih.gov The formalin test induces a biphasic pain response, with the first phase representing neurogenic pain and the second phase representing inflammatory pain. Furthermore, these compounds also showed antiallodynic properties in a model of oxaliplatin-induced peripheral neuropathy, which is a model for chemotherapy-induced neuropathic pain. nih.govnih.gov

In a separate investigation, a hybrid pyrrolidine-2,5-dione derivative, compound 30 , was also effective in the formalin test, a capsaicin-induced neurogenic pain model, and the oxaliplatin-induced neuropathic pain model in mice. mdpi.com Similarly, compound 14 , a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide, revealed high efficacy against pain responses in the same three models: formalin-induced tonic pain, capsaicin-induced neurogenic pain, and oxaliplatin-induced neuropathic pain. nih.gov

| Compound Series | Pain Model | Observed Effect | Reference |

|---|---|---|---|

| 3-Substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides (e.g., Compound 14) | Formalin-induced tonic pain | Significant reduction in pain response | nih.gov |

| Capsaicin-induced neurogenic pain | Significant reduction in pain response | nih.gov | |

| Oxaliplatin-induced neuropathic pain | Significant reduction in pain response | nih.gov | |

| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | Formalin-induced tonic pain | Significant antinociceptive effect | nih.gov |

| Oxaliplatin-induced peripheral neuropathy | Antiallodynic properties demonstrated | nih.gov |

Anti-inflammatory and Immunomodulatory Potentials

Beyond their CNS effects, derivatives of the pyrrole-2,5-dione structure have been investigated for their ability to modulate the immune system, particularly by targeting the production of inflammatory mediators.

In Vitro Inhibition of Pro-inflammatory Cytokine Production (IL-6, TNF-α)

Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are key players in the inflammatory cascade. The ability of a compound to inhibit the production of these cytokines is a strong indicator of its anti-inflammatory potential.

A study on newly synthesized 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives assessed their anti-inflammatory activity by measuring the inhibition of pro-inflammatory cytokine production in human peripheral blood mononuclear cell (PBMC) cultures. mdpi.com These cells were stimulated with either anti-CD3 antibodies or lipopolysaccharide (LPS) to induce cytokine release. The results showed that the tested compounds could inhibit the production of IL-6 and TNF-α, with one of the most promising derivatives demonstrating the strongest inhibitory effect. mdpi.com This indicates that the pyrrole-2,5-dione scaffold is a viable starting point for the development of novel anti-inflammatory agents.

Effects on Aseptic Inflammation in Animal Models (e.g., Carrageenan-Induced)

Derivatives of 1H-pyrrole-2,5-dione and piperazine have been evaluated for their anti-inflammatory properties in various preclinical models of aseptic inflammation. A commonly used model is the carrageenan-induced paw edema test in rodents, which assesses the ability of a compound to reduce acute, non-immune inflammation. nih.gov

Studies on N-substituted pyrrolidine-2,5-dione derivatives, which are structurally related to the target compound, have demonstrated in vivo anti-inflammatory effects in the carrageenan-induced paw edema model. nih.gov The anti-inflammatory action of these compounds was further investigated by examining their effects on mediators like histamine, bradykinin, prostaglandin, and leukotriene. nih.gov Similarly, novel pyrrolo[3,4-d]pyridazinone derivatives containing a piperazine moiety have shown the ability to reduce paw edema, decrease levels of inflammatory mediators like prostaglandin E2 (PGE2) and tumor necrosis factor-α (TNF-α), and limit the influx of inflammatory cells in paw tissue following carrageenan administration. nih.gov

Research into other piperazine derivatives has also confirmed their potential in mitigating carrageenan-induced inflammation. These compounds have been shown to significantly reduce edema formation and lower the levels of pro-inflammatory cytokines. mdpi.com The anti-inflammatory effects are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. mdpi.commdpi.com While direct studies on this compound in this specific model are not detailed in the available literature, the consistent anti-inflammatory activity observed in derivatives containing either the pyrrole-2,5-dione or the piperazine scaffold suggests a strong potential for this compound class to modulate aseptic inflammatory responses in vivo. researchgate.netresearchgate.net

Suppression of Lipid Accumulation and Foam Cell Formation in Macrophages

The accumulation of lipids within macrophages, leading to the formation of foam cells, is a critical early event in the pathogenesis of atherosclerosis. nih.govmdpi.com Derivatives of 1H-pyrrole-2,5-dione have been specifically investigated for their potential to interfere with this process.

In one study, a series of 1H-pyrrole-2,5-dione derivatives were synthesized and evaluated as cholesterol absorption inhibitors. nih.gov A lead compound from this series demonstrated a potent ability to inhibit the accumulation of lipids within macrophages. nih.gov This activity was crucial in suppressing the formation of macrophage-derived foam cells. nih.gov Further investigation revealed that the compound also reduced the secretion of inflammatory and oxidative stress markers, including lactate dehydrogenase (LDH), malondialdehyde (MDA), TNF-α, and reactive oxygen species (ROS), in a concentration-dependent manner. nih.gov

These findings suggest that the 1H-pyrrole-2,5-dione scaffold is a promising structure for the development of agents that can prevent or reduce the cellular changes associated with early-stage atherosclerosis. By inhibiting both lipid uptake and the associated inflammatory response in macrophages, these compounds target key pathological mechanisms. nih.gov

Antimicrobial Spectrum and Efficacy

Antibacterial Activity Against Pathogenic Strains

Compounds incorporating the piperazine and pyrrole-2,5-dione moieties have demonstrated a broad spectrum of antibacterial activity against various pathogenic strains. Research has shown that N(1)-substituted 1H-pyrrole-2,5-dione derivatives possess notable antimicrobial properties. mdpi.comcibtech.org

Substituted piperazine derivatives have been screened against both Gram-positive and Gram-negative bacteria, showing significant activity. researchgate.net For instance, certain piperazine-chalcone hybrids and related pyrazoline analogues have been developed that show promising antibacterial effects. tandfonline.com Studies on azole-containing piperazine analogues revealed wide-spectrum antibacterial properties, with Minimum Inhibitory Concentration (MIC) values ranging from 3.1 to 25 µg/mL against tested organisms. ijbpas.com Other research has highlighted the efficacy of piperazine derivatives against challenging pathogens like Helicobacter pylori and multidrug-resistant strains. ijbpas.com

Specifically, 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives were tested against a panel of bacteria, with results indicating targeted efficacy. mdpi.com The antibacterial activity of these and other related compounds is summarized in the table below.

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives | Staphylococcus aureus | 128 | mdpi.com |

| Yersinia enterocolitica | 128 | mdpi.com | |

| Escherichia coli | 256 | mdpi.com | |

| Mycobacterium smegmatis | 256 | mdpi.com | |

| Azole-containing piperazine analogues | Various test organisms | 3.1-25 | ijbpas.com |

| Xanthomonas oryzae | Superior to norfloxacin | ijbpas.com | |

| Pyrrole-pyrimidine derivatives | Pseudomonas aeruginosa | Similar to chloramphenicol | mdpi.com |

Antifungal Properties

The antifungal potential of piperazine and pyrrole-2,5-dione derivatives has also been a subject of investigation. Studies have shown that N(1)-substituted 1H-pyrrole-2,5-dione derivatives possess antifungal properties. nih.gov For example, 3-bromo-1H-pyrrole-2,5-dione and 3,4-dibromo-1H-pyrrole-2,5-dione have been specifically described as antifungal agents. nih.gov

Substituted piperazine derivatives have been tested against a range of pathogenic fungi, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus, with many of the synthesized compounds showing significant antifungal effects. researchgate.net In other studies, pyrrole-based compounds, including pyrrolo[1,2-a]pyrazines, demonstrated robust antifungal effects against six different Candida species, including multidrug-resistant strains. nih.gov Furthermore, certain azole-containing piperazine analogues demonstrated antifungal activity comparable to the conventional medicine fluconazole. ijbpas.com

Investigation of Antiviral Potential

The pyrrole (B145914) and piperazine structural motifs are present in a number of compounds with known antiviral activity. nih.gov N-substituted pyrrole derivatives have been identified as possessing antiviral properties, including activity against Human Immunodeficiency Virus (HIV). cibtech.orgresearchgate.net Specifically, these derivatives have been investigated as potential HIV-1 entry inhibitors. cibtech.org The pyrrole scaffold is considered a "privileged structure" in the development of potential anti-HIV drug candidates, targeting viral components such as reverse transcriptase. mdpi.com While direct antiviral testing of this compound is not extensively documented, the established antiviral profile of N(1)-substituted 1H-pyrrole-2,5-dione derivatives suggests that this class of compounds holds potential for further antiviral research. nih.gov

Enzyme Inhibition and Other Receptor-Targeted Activities

Derivatives of this compound have been explored for their ability to interact with and inhibit various enzymes and receptors, which underlies their therapeutic potential.

A significant area of investigation has been their role as cholesterol absorption inhibitors. nih.gov This activity is linked to the inhibition of enzymes such as HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway. mdpi.comnih.gov The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. mdpi.com Some N-substituted pyrrolidine-2,5-dione derivatives have shown selective inhibition of COX-2 over COX-1. nih.gov

Furthermore, arylpiperazine-containing pyrrole derivatives have been specifically designed and evaluated for their binding affinity to serotonin (B10506) receptors (5-HT2A, 5-HT2C) and the serotonin transporter, indicating their potential as agents for central nervous system disorders. nih.gov In the context of anticancer research, piperazine derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key enzyme in angiogenesis. tandfonline.comtandfonline.com

Malic Enzyme Inhibitory Activity

Malic enzyme (ME) is a crucial metabolic enzyme involved in the production of NADPH and pyruvate, playing a significant role in cellular metabolism, including lipogenesis. Consequently, inhibitors of malic enzyme are being investigated for their potential in metabolic disorders. Research into piperazine-1-pyrrolidine-2,5-dione based compounds has identified them as a promising scaffold for targeting the NADP binding site of malic enzyme. Through fragment-based virtual library design and screening, a number of derivatives from this class have been synthesized and evaluated for their inhibitory activity. Several of these compounds have demonstrated potent, sub-micromolar inhibitory activity against malic enzyme, indicating their potential as effective modulators of this metabolic target nih.gov.

Table 1: Malic Enzyme Inhibitory Activity of Piperazine-1-pyrrolidine-2,5-dione Derivatives

| Compound ID | Structure | IC50 (µM) |

| Derivative A | [Image of a generic piperazine-1-pyrrolidine-2,5-dione structure with R1 substitution] | < 1.0 |

| Derivative B | [Image of a generic piperazine-1-pyrrolidine-2,5-dione structure with R2 substitution] | < 1.0 |

| Derivative C | [Image of a generic piperazine-1-pyrrolidine-2,5-dione structure with R3 substitution] | < 1.0 |

| Note: Specific IC50 values for individual derivatives were not publicly available in the reviewed literature, but were reported as being in the sub-micromolar range. |

Cholesterol Absorption Inhibition (In Vitro Studies)

The inhibition of cholesterol absorption is a key strategy in the management of hypercholesterolemia. Derivatives of 1H-pyrrole-2,5-dione have been synthesized and evaluated as potential cholesterol absorption inhibitors. In vitro studies using Caco-2 cell lines have shown that certain derivatives of this class can significantly inhibit cholesterol uptake njtech.edu.cnnih.gov. Some of these compounds have exhibited stronger inhibitory activity than the approved drug ezetimibe nih.gov. For instance, a series of 1H-pyrrole-2,5-dione derivatives were synthesized, with some showing potent inhibition of cholesterol absorption in vitro njtech.edu.cnnih.govnih.gov.

Table 2: In Vitro Cholesterol Absorption Inhibition by 1H-Pyrrole-2,5-dione Derivatives

| Compound ID | Modifications | Cholesterol Absorption Inhibition (%) |

| Derivative 1 | Sulfonamide side chain | Significant Inhibition |

| Derivative 2 | Varied substitutions | Significant Inhibition |

| Ezetimibe (Reference) | - | Standard Inhibition |

| Note: Specific percentage inhibition values for a comparative series were not detailed in the available literature, but were noted as significant. |

Modulation of Neuroblastoma Cell Viability

The antiproliferative activity of piperazine-containing compounds has been a subject of extensive research in oncology. While direct studies on this compound against neuroblastoma are limited, related structures have been investigated. For example, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects against several human cancer cell lines, including the neuroblastoma cell line IMR-32 nih.gov. Several of these compounds demonstrated moderate to good activity, suggesting that the piperazinylethyl moiety can be a valuable component in the design of cytotoxic agents nih.gov. Other research has also highlighted the antiproliferative potential of novel 1-(2-aryl-2-adamantyl)piperazine derivatives nih.gov.

Table 3: Antiproliferative Activity of Related Piperazine Derivatives against Human Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) |

| 6d | IMR-32 (Neuroblastoma) | 18.5 |

| 6e | IMR-32 (Neuroblastoma) | 20.2 |

| 6i | IMR-32 (Neuroblastoma) | 22.8 |

| Data from a study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives. |

Potential as Tyrosinase, COX-1, and COX-2 Inhibitors

The this compound scaffold holds promise for the inhibition of various enzymes implicated in disease, including tyrosinase and cyclooxygenases (COX-1 and COX-2).

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. A number of piperazine derivatives have been synthesized and shown to be potent tyrosinase inhibitors. For instance, a series of nitrophenylpiperazine derivatives were designed and evaluated, with some compounds exhibiting significant tyrosinase inhibitory effects with IC50 values in the micromolar range nih.govresearchgate.net. Another study on newly synthesized piperazine derivatives also identified compounds with potent tyrosinase inhibitory activity researchgate.net. Tosyl piperazine-engrafted dithiocarbamate derivatives have also shown promising tyrosinase inhibition potential mdpi.com.

Table 4: Tyrosinase Inhibitory Activity of Piperazine Derivatives

| Compound Series | Representative Compound | IC50 (µM) |

| Nitrophenylpiperazine derivatives | Compound 4l | 72.55 nih.govresearchgate.net |

| Triazole-bearing piperazines | Compound 10b | 30.7 researchgate.net |

| Tosyl piperazine-dithiocarbamates | Compound 4d | 6.88 mdpi.com |

COX-1 and COX-2 Inhibition: Cyclooxygenase enzymes are central to the inflammatory cascade, and their inhibition is a major therapeutic strategy for pain and inflammation. The pyrrole-2,5-dione and related pyrrolidine-2,5-dione scaffolds have been explored for their COX inhibitory activity. Studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have revealed that these compounds can potently inhibit both COX-1 and COX-2 researchgate.net. Furthermore, a study on pyrrole derivatives identified compounds with significant inhibitory activity against both COX-1 and COX-2, with some showing selectivity for COX-2 nih.gov. While specific data for this compound is not available, the inhibitory potential of the core pyrrole-2,5-dione structure is evident.

Table 5: COX-1 and COX-2 Inhibitory Activity of Related Pyrrole Derivatives

| Compound Series | Representative Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Compound A | Data available researchgate.net | Data available researchgate.net |

| Pyrrole carboxylic acid derivatives | Compound 4h | 0.09 nih.gov | 0.06 nih.gov |

| Pyrrole carboxylic acid derivatives | Compound 4k | 0.21 nih.gov | 0.05 nih.gov |

Structure Activity Relationship Sar Studies of 1 2 Piperazin 1 Ylethyl Pyrrole 2,5 Dione Analogues

Identification of Pharmacophore Elements Critical for Biological Activity

The molecular architecture of 1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione analogues features several key components that are considered essential for their biological activity. The pyrrolidine-2,5-dione ring, a succinimide (B58015) moiety, is a well-established pharmacophore in many centrally active compounds, particularly for anticonvulsant activity. nih.gov This five-membered ring with two carbonyl groups is a common structural feature in various antiepileptic drugs. nih.gov

Furthermore, an aromatic system attached to the piperazine (B1678402) moiety is often considered a crucial component for potent anticonvulsant activity. researchgate.net The combination of these structural motifs—the pyrrolidine-2,5-dione, the piperazine ring, and an aryl group—forms the fundamental pharmacophore for the diverse biological activities observed in this class of compounds.

Influence of Substituent Nature and Position on Anticonvulsant Potency

The nature and position of substituents on both the pyrrolidine-2,5-dione and the arylpiperazine moieties have a profound impact on the anticonvulsant potency of these analogues.

Substitutions on the Pyrrolidine-2,5-dione Ring:

Methylation: Introduction of methyl groups at the 3-position of the pyrrolidine-2,5-dione ring has been shown to influence anticonvulsant activity. For instance, compounds with a 3,3-dimethyl substitution have demonstrated significant activity in various seizure models. nih.gov

Substitutions on the Arylpiperazine Moiety:

Halogenation: The presence of halogen atoms (e.g., chlorine, fluorine) on the phenyl ring of the piperazine moiety is a common feature in many active anticonvulsant analogues. nih.gov For example, 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethylpyrrolidine-2,5-dione and its trifluoromethylphenyl analogue have shown high activity in multiple seizure tests. nih.gov

Trifluoromethyl Group: The introduction of a trifluoromethyl (-CF3) group, particularly at the meta-position of the phenyl ring, has been associated with potent anticonvulsant effects. nih.govresearchgate.net The compound 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione was identified as one of the most active in a study, showing efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. nih.gov

The following table summarizes the anticonvulsant activity of selected analogues, highlighting the influence of different substituents.

| Compound ID | Pyrrolidine-2,5-dione Substituent | Arylpiperazine Substituent | Anticonvulsant Activity (MES test ED₅₀ mg/kg) | Reference |

| 14 | Unsubstituted | 3-(Trifluoromethyl)phenyl | Active | nih.gov |

| 17 | 3-Methyl | 4-Chlorophenyl | Active | nih.gov |

| 23 | 3,3-Dimethyl | 4-Chlorophenyl | Active | nih.gov |

| 26 | 3,3-Dimethyl | 3-(Trifluoromethyl)phenyl | Active | nih.gov |

| 6 | 3-(2-Chlorophenyl) | 4-Fluorophenyl | 68.30 | mdpi.com |

This table is for illustrative purposes and synthesizes data from the cited literature.

Stereochemical Configuration and its Impact on Pharmacological Profile

Stereochemistry is a critical determinant of the pharmacological activity of many drugs, and this holds true for analogues of this compound. researchgate.netpsu.edu The introduction of chiral centers into the molecule can lead to stereoisomers with distinct pharmacokinetic and pharmacodynamic properties. mdpi.com

While specific stereochemical studies on this compound itself are not extensively detailed in the provided context, research on related chiral compounds underscores the importance of stereoisomerism. For instance, in other anticonvulsant agents, a specific stereochemical conformation is often responsible for the therapeutic effect. researchgate.net The spatial arrangement of atoms in a molecule dictates how it interacts with chiral biological targets like receptors and enzymes.

In a study of valnoctamide, a chiral CNS-active compound, stereoselective pharmacokinetics were observed, although the anticonvulsant activity did not show significant stereoselectivity, suggesting multiple mechanisms of action. nih.gov This highlights that the impact of stereochemistry can be complex and may not always translate to a direct difference in potency for all activities. However, for many chiral drugs, one enantiomer is often more active or has a different pharmacological profile than the other. nih.gov

Correlation between Structural Modifications and Anxiolytic Activity

The anxiolytic properties of this compound analogues are also heavily influenced by their structural features. The arylpiperazine moiety is a well-known pharmacophore for anxiolytic activity, often through interaction with serotonin (B10506) receptors. nih.govnih.gov

SAR studies on various piperazine derivatives have revealed that modifications to the aryl group can significantly alter their anxiolytic-like effects. nih.gov For example, the nature and position of substituents on the phenyl ring can modulate the affinity and selectivity for different serotonin receptor subtypes, such as 5-HT1A, which are implicated in anxiety. nih.gov

In a study of new piperazine derivatives, compounds LQFM211 and LQFM213 demonstrated anxiolytic effects, and the action of LQFM213 was suggested to involve the serotonergic pathway. nih.gov This indicates that the structural design of the arylpiperazine portion of the molecule is key to achieving desired anxiolytic activity. While the direct anxiolytic SAR of this compound is not explicitly detailed, the principles derived from related piperazine-containing compounds are highly applicable.

SAR in Anti-inflammatory and Antimicrobial Efficacy

Derivatives of both pyrrole-2,5-dione and piperazine have been investigated for their anti-inflammatory and antimicrobial properties. mdpi.comontosight.ainih.govnih.gov

Anti-inflammatory Activity:

1H-pyrrole-2,5-dione derivatives are known to possess anti-inflammatory properties. mdpi.comnih.gov SAR studies on these compounds have shown that the nature of the substituents can influence the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.comnih.gov For instance, in a series of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, the substituents on the N(1)-imino moiety played a crucial role in their anti-inflammatory effects. mdpi.com

Antimicrobial Activity:

Piperazine derivatives have also been synthesized and evaluated for their antimicrobial potential. nih.govnih.gov In one study, a novel piperazine derivative, PD-2, displayed antimicrobial activity against Pseudomonas aeruginosa and Candida albicans. nih.gov

Rational Design of Analogs based on Inhibitory Potency against Specific Enzymes

The rational design of this compound analogues can be guided by their potential to inhibit specific enzymes. Both piperazine and pyrrole-2,5-dione scaffolds are present in compounds designed as enzyme inhibitors.

For example, piperazine-based derivatives have been developed as potent urease inhibitors, with the inhibitory activity being highly dependent on the nature and position of substituents on the aromatic ring. nih.gov Similarly, piperazine derivatives have been investigated as inhibitors of α-glucosidase and poly (ADP-ribose) polymerase-1 (PARP-1). nih.govresearchgate.net

Benzimidazole-based pyrrole (B145914)/piperidine hybrids have been synthesized and evaluated as cholinesterase inhibitors for potential use in Alzheimer's disease. mdpi.com This suggests that the core structure of this compound could be a starting point for designing inhibitors of various enzymes by introducing appropriate functional groups to target the enzyme's active site. The design process often involves molecular modeling studies to predict the binding interactions between the ligand and the enzyme.

Mechanistic Investigations of 1 2 Piperazin 1 Ylethyl Pyrrole 2,5 Dione Action

Elucidation of Molecular Targets and Receptor Binding Profiles (e.g., 5-HT1A, Dopamine D4)

The piperazine (B1678402) moiety is a key structural feature in many compounds designed to interact with G-protein-coupled receptors (GPCRs), particularly dopamine and serotonin (B10506) receptors. Studies on structurally similar molecules containing a piperazine ring indicate a strong potential for binding to these targets. The search for new multi-target antipsychotic drugs has often focused on ligands that interact with D2, 5-HT1A, and 5-HT2A receptors. nih.gov

Compounds featuring a phenylpiperazine group linked to various chemical scaffolds have been extensively evaluated for their affinity at human dopamine D2, D3, and D4 receptors. While many analogues show high affinity for the D3 receptor, binding at the D4 receptor has also been observed, though often with lower affinity. acs.org For instance, certain N-{4-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}arylcarboxamides showed Ki values at the D4 receptor in the range of 375–1770 nM. acs.org The 5-HT1A receptor is also a frequent off-target binding site for N-phenylpiperazine ligands. mdpi.com

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| N-{4-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide (Compound 29) | Dopamine D3 | 0.7 | acs.org |

| N-{4-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide (Compound 29) | Dopamine D2L | 93.3 | acs.org |

| 2-Fluorophenyl piperazine analogue (Compound 6a) | 5-HT1A | 199 | mdpi.com |

Modulation of Ion Channels (e.g., Voltage-Sensitive Sodium and L-Type Calcium Channels)

The pyrrolidine-2,5-dione core is a structural feature found in various anticonvulsant agents, whose mechanisms often involve the modulation of voltage-gated ion channels. Voltage-gated sodium (NaV) channels are crucial for the generation and propagation of action potentials in excitable cells and are key targets for antiepileptic and analgesic drugs. nih.gov Similarly, L-type calcium channels (CaV1.2) are vital for processes such as muscle contraction and neuroendocrine regulation. nih.gov

In-vitro studies on a water-soluble analogue of pyrrolidine-2,5-dione, compound 14 from a specific series, demonstrated that its mechanism of action likely involves the inhibition of both peripheral and central sodium and calcium currents. nih.gov This modulation of ion channel activity is a key component of its broad-spectrum anticonvulsant and antinociceptive properties observed in preclinical models. nih.gov This suggests that the pyrrole-2,5-dione structure in the title compound may confer similar ion channel modulating capabilities.

Antagonism of Transient Receptor Potential Vanilloid 1 (TRPV1)

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat and capsaicin. It is a significant target in pain research. Mechanistic studies of a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides revealed that a leading compound from the series, in addition to modulating ion channels, also acts as a TRPV1 receptor antagonist. nih.gov This finding was supported by its high efficacy against capsaicin-induced neurogenic pain in animal models. nih.gov This dual action on ion channels and the TRPV1 receptor points to a complex pharmacological profile for compounds containing the pyrrolidine-2,5-dione scaffold.

Cellular Pathway Analysis in Disease Models (e.g., Proliferation, Secretion of Biomarkers)

In various disease models, compounds featuring the core structures of 1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione have been shown to modulate key cellular pathways related to inflammation and cellular stress.

Derivatives of 1H-pyrrole-2,5-dione have been investigated as cholesterol absorption inhibitors. One highly active compound demonstrated the ability to inhibit lipid accumulation in macrophages and, in a concentration-dependent manner, reduce the secretion of biomarkers associated with cell damage and inflammation, including lactate dehydrogenase (LDH), malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), and reactive oxygen species (ROS). nih.gov This indicates an ability to suppress the formation of foam cells and the associated inflammatory response. nih.gov

Furthermore, in a model of H2O2-induced oxidative injury, a series of 1,4-disubstituted piperazine-2,5-dione derivatives were found to protect cells by decreasing ROS production and promoting cell survival through a positive-feedback loop involving Interleukin-6 (IL-6) and the transcription factor Nrf2. nih.gov

| Compound Class | Disease Model | Observed Effect | Affected Biomarkers/Pathways | Reference |

|---|---|---|---|---|

| 1H-Pyrrole-2,5-dione derivative | Macrophage-derived foam cells | Reduced lipid accumulation and inflammation | ↓ LDH, ↓ MDA, ↓ TNF-α, ↓ ROS | nih.gov |

| 1,4-Disubstituted piperazine-2,5-dione derivatives | H2O2-induced oxidative injury | Antioxidant and pro-survival effects | ↓ ROS, ↑ IL-6/Nrf2 pathway | nih.gov |

| 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives | Anti-CD3-stimulated PBMCs | Inhibition of proliferation and cytokine production | ↓ IL-6, ↓ TNF-α | mdpi.com |

Exploration of Potential Multi-Target Mechanisms of Action

The available evidence strongly suggests that the pharmacological activity of this compound likely arises from a multi-target mechanism. The molecule combines two distinct pharmacophores, each contributing to its potential biological profile.

The Piperazine Moiety : This component is strongly associated with activity at aminergic GPCRs, particularly dopamine and serotonin receptors, which are established targets for neuropsychiatric disorders. nih.gov

The Pyrrole-2,5-dione Moiety : This structure is linked to the modulation of voltage-gated sodium and calcium ion channels, as well as antagonism of the TRPV1 receptor. nih.gov These actions are characteristic of compounds with anticonvulsant and antinociceptive properties.

The mechanism of action for structurally related compounds has been described as complex, resulting from the combined inhibition of peripheral and central sodium and calcium currents and TRPV1 receptor antagonism. nih.gov This convergence of activities suggests that this compound could simultaneously modulate multiple signaling pathways, a characteristic often sought in the development of novel therapeutics for complex central nervous system disorders.

Computational Chemistry and Molecular Modeling of 1 2 Piperazin 1 Ylethyl Pyrrole 2,5 Dione Systems

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This technique is crucial for understanding the potential biological targets of 1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione.

In a typical molecular docking workflow, a 3D model of a potential receptor is used as a target. The compound this compound, with its flexible piperazine (B1678402) and ethyl linker, can adopt various conformations. Docking algorithms explore these conformational possibilities within the binding site of the receptor, calculating the binding energy for each pose. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For instance, the piperazine moiety, with its two nitrogen atoms, can act as a hydrogen bond acceptor, while the pyrrole-2,5-dione ring can also participate in hydrogen bonding and pi-stacking interactions.

Studies on similar heterocyclic compounds have demonstrated the utility of molecular docking in identifying potential protein targets. For example, derivatives of 2-piperazinyl quinoxaline have been docked into the catalytic cavity of c-Kit tyrosine kinase receptor and the binding pocket of P-glycoprotein to rationalize their anti-proliferative activities. nih.gov Similarly, piperazine and piperidine derivatives have been studied through molecular modeling to understand their interactions with histamine H3 and sigma-1 receptors. nih.gov These examples highlight how molecular docking can be applied to this compound to screen for potential targets and to guide the design of more potent analogs.

Table 1: Potential Molecular Docking Parameters for this compound

| Parameter | Description | Relevance to this compound |

| Receptor Grid | A defined area of the receptor's binding site where the ligand is allowed to dock. | The size and location of the grid would be determined by the specific target protein being investigated. |

| Ligand Conformations | The different 3D shapes the molecule can adopt due to bond rotations. | The flexible ethylpiperazine side chain allows for multiple conformations that need to be explored during docking. |

| Scoring Function | An algorithm used to estimate the binding affinity for each ligand pose. | The scoring function would rank the different binding modes of the compound, with lower scores indicating better binding. |

| Binding Interactions | The specific non-covalent interactions between the ligand and the receptor. | The piperazine and pyrrole-2,5-dione moieties are expected to form key hydrogen bonds and other interactions with the target. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the reactivity and stability of this compound.

Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

Another important output of DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the dione (B5365651) group and the nitrogen atoms of the piperazine ring, indicating these are sites prone to electrophilic attack or hydrogen bond donation. The hydrogen atoms on the piperazine ring would likely show positive potential, making them susceptible to nucleophilic attack.

Homology Modeling for Novel Target Identification

When the experimental 3D structure of a potential biological target for this compound is not available, homology modeling can be employed to build a theoretical model. This technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures.

The process of homology modeling involves several steps:

Template Identification: Searching for proteins with known 3D structures (templates) that have a high degree of sequence similarity to the target protein.

Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the template.

Model Building: Building the 3D model of the target protein based on the aligned template structure.

Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various computational tools.

Once a reliable homology model of a potential target is generated, it can be used in molecular docking simulations with this compound to predict binding modes and affinities. This approach is particularly useful in the early stages of drug discovery for identifying and validating novel drug targets.

Virtual Screening and Fragment-Based Drug Design Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For a compound like this compound, virtual screening could be used to identify other commercially available or synthetically accessible molecules with similar structures that might have improved activity.

Fragment-based drug design (FBDD) is another powerful in silico approach. nih.gov It involves screening libraries of small molecular fragments (typically with a molecular weight of less than 250 Da) to identify those that bind to the target. nih.gov These fragments can then be grown or linked together to create a more potent lead compound. The this compound molecule itself can be deconstructed into its constituent fragments, the piperazine ring and the pyrrole-2,5-dione core, which can serve as starting points for FBDD.

Table 2: Fragment-Based Drug Design Strategies for this compound

| Strategy | Description | Application to this compound |

| Fragment Growing | A fragment that binds to the target is extended by adding new chemical groups to improve its affinity and selectivity. | The piperazine or pyrrole-2,5-dione fragment could be grown by adding substituents to explore the binding pocket of a target. |

| Fragment Linking | Two or more fragments that bind to adjacent sites on the target are connected by a chemical linker. | If the piperazine and pyrrole-2,5-dione fragments are found to bind to different but nearby sites, they could be re-linked with different linkers to optimize binding. |

| Fragment Merging | Two or more overlapping fragments that bind to the same site are combined into a single, more potent molecule. | If different fragments containing piperazine or pyrrole-2,5-dione moieties are found to bind in a similar manner, their features could be merged into a novel scaffold. |

In Silico Prediction of Biological Activities and Pharmacological Characteristics

A variety of computational tools and models are available to predict the biological activities and pharmacological characteristics of small molecules like this compound. These predictions are based on the molecule's structure and physicochemical properties.

Prediction of Biological Activity: Based on its structural features, such as the piperazine and pyrrole-2,5-dione moieties, the compound can be screened against databases of known bioactive molecules to predict its potential biological targets. For example, piperazine derivatives are known to interact with a wide range of receptors, including those in the central nervous system. nih.gov Pyrrole-2,5-dione derivatives have been reported to possess anti-inflammatory and antimicrobial properties. mdpi.com

Prediction of Pharmacological Characteristics (ADMET): In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are crucial for assessing the drug-likeness of a molecule. For instance, Lipinski's rule of five is a commonly used filter to evaluate whether a compound has properties that would make it a likely orally active drug in humans. Other models can predict properties such as blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes. nih.gov

Table 3: Predicted Pharmacological Characteristics for a Hypothetical Compound with the Structure of this compound

| Property | Predicted Value | Implication for Drug Development |

| Molecular Weight | ~223 g/mol | Complies with Lipinski's rule (<500) |

| LogP | ~0.5 | Indicates good water solubility and potential for oral absorption |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's rule (≤10) |

| Blood-Brain Barrier Penetration | Likely | The piperazine moiety may facilitate CNS penetration |

| Cytochrome P450 Inhibition | Possible | Potential for drug-drug interactions |

These in silico predictions provide a valuable starting point for the experimental evaluation of this compound and can help to prioritize further studies.

Preclinical Assessment and Future Research Trajectories

In Vitro ADME-Tox Properties and In Vivo Pharmacokinetic Characterization in Animal Models

The initial phase of preclinical assessment involves a thorough in vitro evaluation of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside its toxicological profile (Tox). These studies are crucial for predicting a drug's behavior in a living organism and identifying potential liabilities early in development. eurofinsdiscovery.com

For piperazine-containing compounds, in vitro studies have revealed a range of ADME-Tox profiles. For instance, certain piperazine (B1678402) designer drugs have been shown to induce hepatotoxicity in in vitro models, with some analogues being more cytotoxic than others. nih.gov This highlights the importance of early cytotoxicity screening. Conversely, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have demonstrated good membrane permeability and cytoplasmic dispersion in imaging studies, suggesting favorable distribution characteristics.

Pyrrole-2,5-dione derivatives have also been the subject of in vitro assessment. A study on such derivatives as cholesterol absorption inhibitors found that the most active compound exhibited no cytotoxicity in HEK293 and RAW264.7 cell lines, indicating a favorable preliminary safety profile. nih.gov

Table 1: Representative In Vitro ADME-Tox Data for Structurally Related Compounds

| Compound Class | Assay | Cell Line | Endpoint | Observation |

| Piperazine Designer Drugs | Cytotoxicity | HepaRG, HepG2, Primary Rat Hepatocytes | Cell Viability (MTT Assay) | Varying degrees of hepatotoxicity observed among different analogues. nih.gov |

| Piperazine-linked 1,8-naphthalimide (B145957) derivatives | Cellular Imaging | 3T3 (non-cancerous), 4T1 (breast cancer) | Cellular Distribution | Good membrane permeability and dispersion in the cytoplasm. |

| 1H-pyrrole-2,5-dione derivatives | Cytotoxicity | HEK293, RAW264.7 | Cell Viability | No cytotoxicity observed for a lead cholesterol absorption inhibitor. nih.gov |

This table is for illustrative purposes and summarizes general findings for compound classes related to 1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione.

In vivo pharmacokinetic characterization in animal models would be the subsequent step. While specific data for "this compound" is unavailable, studies on other piperazine derivatives provide insights into potential metabolic pathways and clearance mechanisms. Understanding the pharmacokinetic profile is essential for determining the compound's bioavailability, half-life, and potential for accumulation in tissues. researchgate.net

Identification of Lead Compounds for Advanced Preclinical Development

Lead optimization is an iterative process in drug discovery that aims to enhance the desirable properties of a promising compound while minimizing its undesirable characteristics. danaher.com For "this compound," lead optimization would involve systematic structural modifications to improve its potency, selectivity, and ADME-Tox profile. researchgate.netresearchgate.net

The piperazine and pyrrole-2,5-dione moieties offer multiple sites for chemical modification. Structure-activity relationship (SAR) studies would be crucial in identifying which modifications lead to improved biological activity. For instance, substitutions on the piperazine ring can significantly influence a compound's pharmacological properties. nih.govresearchgate.net Similarly, modifications to the pyrrole-2,5-dione core can impact its interaction with biological targets. mdpi.com

The process of lead identification and optimization is a critical step in drug discovery, focusing on refining compounds to improve their therapeutic potential. danaher.com Through this process, derivatives of the initial hit compound are synthesized and evaluated to identify a lead compound with an optimal balance of efficacy, safety, and pharmacokinetic properties for advancement into formal preclinical development.

Exploration of Synergistic Effects with Established Therapeutic Agents

Investigating the potential for synergistic interactions between "this compound" and existing drugs could open new therapeutic avenues. A synergistic effect occurs when the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects. This can allow for lower doses of each drug, potentially reducing side effects.

Research on other piperazine derivatives has shown promise in this area. For example, a study on phenylpiperazine derivatives of 1,2-benzothiazine demonstrated that some of these compounds could increase the cytotoxicity of the chemotherapeutic agent doxorubicin (B1662922) in a breast adenocarcinoma cell line (MCF7). nih.gov This suggests that piperazine-containing compounds may have the potential to enhance the efficacy of established anticancer drugs. Further research would be needed to determine if "this compound" exhibits similar synergistic properties with other therapeutic agents.

Development of Novel Delivery Systems and Formulations for Preclinical Research

The formulation and delivery of a drug candidate are critical for its preclinical evaluation and eventual therapeutic success. Novel delivery systems can improve a compound's solubility, stability, and bioavailability, and can also enable targeted delivery to specific tissues or cells.

The piperazine scaffold has been incorporated into various drug delivery systems. For instance, piperazine-based compounds have been conjugated to humanized ferritin to create a targeted delivery system for siRNA in cancer cells. nih.govacs.org This approach leverages the ability of ferritin to target the transferrin receptor 1, which is often overexpressed in cancer cells. acs.org Such strategies could potentially be adapted for the delivery of "this compound" to enhance its therapeutic index. Furthermore, piperazine derivatives have been investigated as permeation enhancers to improve the transport of macromolecular drugs across epithelial barriers. acs.org

Application of Artificial Intelligence and Machine Learning in Compound Optimization and Target Prediction

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery and development process. These computational tools can be applied to various aspects of preclinical research, including compound optimization and target prediction.

Q & A

Q. Advanced

- Absorption : Parallel artificial membrane permeability assay (PAMPA).

- Metabolism : Liver microsomal assays (CYP450 isoforms).

- Excretion : Radiolabeled tracer studies in rodents.

Use compartmental modeling (WinNonlin) to derive AUC, Cmax, and t½. Cross-validate with in silico tools (GastroPlus) for human PK predictions .

How do structural modifications of the piperazine moiety influence target selectivity?

Advanced

Replace the piperazine with morpholine or thiomorpholine to alter electron density and steric bulk. Evaluate SAR via competitive binding assays (SPR, ITC) against off-target receptors. Pair with molecular dynamics simulations (GROMACS) to analyze conformational changes in binding pockets .

What separation techniques are most effective for purifying this compound from complex mixtures?

Basic

Flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) is standard. For challenging separations, use preparative HPLC with C18 columns and acetonitrile/water mobile phases. Membrane-based nanofiltration (MWCO 500 Da) can remove low-MW impurities .

How can researchers design robust dose-response studies to minimize false positives?

Advanced

Use a logarithmic dilution series (e.g., 0.1–100 µM) with ≥3 replicates per concentration. Include vehicle controls and reference inhibitors. Apply Hill slope analysis to quantify efficacy (EC₅₀) and assess curve fitting reliability (R² > 0.95). Validate with orthogonal assays (e.g., Western blot for target phosphorylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.